molecular formula C21H16ClN3O4 B2601170 Cdc7-IN-1

Cdc7-IN-1

Cat. No.: B2601170
M. Wt: 409.8 g/mol
InChI Key: MNEODYFHQBZJNQ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdc7-IN-1 is a potent and selective ATP-competitive inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication and cell cycle progression. Inhibition of CDC7 kinase has been shown to induce cell death in cancer cells, making this compound a promising compound for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdc7-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cdc7-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .

Scientific Research Applications

Cdc7-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Cdc7-IN-1 exerts its effects by inhibiting the activity of CDC7 kinase. CDC7 kinase is responsible for phosphorylating the minichromosome maintenance (MCM) complex, which is essential for the initiation of DNA replication. By inhibiting CDC7 kinase, this compound disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the ATP-binding site of CDC7 kinase, preventing its activation and subsequent phosphorylation of the MCM complex .

Comparison with Similar Compounds

Similar Compounds

Several other CDC7 kinase inhibitors have been developed, including:

Uniqueness of Cdc7-IN-1

This compound is unique due to its high selectivity and potency as an ATP-competitive inhibitor of CDC7 kinase. It exhibits strong anti-proliferative effects in cancer cells with minimal toxicity to normal cells. This selectivity makes it a valuable tool for studying the specific role of CDC7 kinase in cancer and for developing targeted cancer therapies .

Properties

IUPAC Name

ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEODYFHQBZJNQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.